Cas no 1804021-56-4 (Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate)

Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate is a versatile pyridine derivative with a trifluoromethoxy substituent, offering unique reactivity and stability in synthetic applications. The presence of both amino and aminomethyl functional groups enhances its utility as a building block in pharmaceutical and agrochemical synthesis, enabling selective modifications. The trifluoromethoxy group contributes to improved lipophilicity and metabolic stability, making it valuable in the design of bioactive compounds. The methyl ester moiety further facilitates derivatization under mild conditions. This compound is particularly useful in heterocyclic chemistry, serving as a key intermediate for the development of advanced molecules with tailored properties. Its structural features support diverse transformations while maintaining high purity and yield.
Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate structure
1804021-56-4 structure
商品名:Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate
CAS番号:1804021-56-4
MF:C9H10F3N3O3
メガワット:265.189212322235
CID:4930317

Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate
    • インチ: 1S/C9H10F3N3O3/c1-17-8(16)6-5(18-9(10,11)12)2-4(3-13)15-7(6)14/h2H,3,13H2,1H3,(H2,14,15)
    • InChIKey: ILTFVZSIXLXVEI-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1=CC(CN)=NC(=C1C(=O)OC)N)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 9
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 301
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 101

Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022003346-1g
Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate
1804021-56-4 97%
1g
$1,747.20 2022-04-02
Alichem
A022003346-500mg
Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate
1804021-56-4 97%
500mg
$980.00 2022-04-02

Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate 関連文献

Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylateに関する追加情報

Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1804021-56-4): A Comprehensive Overview

Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate, identified by its CAS number 1804021-56-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its pyridine core structure adorned with multiple functional groups, presents a unique profile that makes it a promising candidate for various therapeutic applications.

The molecular architecture of Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate encompasses several key features that contribute to its potential biological activity. The presence of an amino group at the 2-position and another at the 6-position, along with an aminomethyl substituent, enhances its reactivity and binding affinity. Additionally, the trifluoromethoxy group at the 4-position introduces electron-withdrawing effects, which can modulate the compound's pharmacokinetic properties.

Recent advancements in drug discovery have highlighted the importance of multifunctional compounds that can interact with multiple targets or exhibit dual mechanisms of action. Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate fits well within this paradigm, as its structural features suggest potential interactions with enzymes and receptors involved in various disease pathways.

In particular, the compound's ability to engage with enzymes such as kinases and phosphodiesterases has been explored in preclinical studies. These enzymes are critical regulators of cellular processes and are often implicated in conditions like cancer, inflammation, and neurodegenerative disorders. The pyridine scaffold, combined with the electron-donating and withdrawing groups, positions this compound as a versatile tool for investigating enzyme inhibition and activation.

One of the most intriguing aspects of Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate is its potential application in developing treatments for neurological disorders. The aminomethyl group facilitates interactions with neurotransmitter receptors, while the trifluoromethoxy group can enhance blood-brain barrier penetration. This combination makes it an attractive candidate for further exploration in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's complexity but also underscore the expertise required to produce it on a scalable basis.

Evaluation of Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate in cellular and animal models has provided preliminary insights into its biological activity. Studies have demonstrated its potential to modulate signaling pathways associated with cell proliferation, differentiation, and apoptosis. These effects are particularly relevant in the context of oncology research, where targeting aberrant signaling networks is crucial for developing effective cancer therapies.

The compound's structural similarity to known bioactive molecules has also prompted investigations into its potential as a scaffold for drug design. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers can identify derivatives of this compound that may exhibit enhanced potency or selectivity. This approach aligns with contemporary trends in medicinal chemistry aimed at optimizing lead compounds through structure-based design.

The pharmacokinetic profile of Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for predicting its clinical efficacy and safety. Preliminary data suggest that the trifluoromethoxy group may influence metabolic stability, while the polar functional groups could affect solubility and bioavailability.

In conclusion, Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate represents a fascinating compound with diverse potential applications in pharmaceutical research. Its unique structural features make it a valuable asset for exploring new therapeutic strategies across multiple disease areas. As research continues to uncover its biological activities and optimize its synthetic pathways, this compound is poised to make significant contributions to the field of medicinal chemistry.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量